4-Chloro-5-fluoro-2-methylquinoline
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Overview
Description
4-Chloro-5-fluoro-2-methylquinoline is a quinoline derivative with the molecular formula C10H7ClFN. It is a nitrogen-containing bicyclic compound that features a quinoline core substituted with chlorine, fluorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylquinoline with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 2-methylquinoline with phosphorus oxychloride (POCl3) and hydrogen fluoride (HF) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Coupling Reactions: It can participate in cyclization and coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-5-fluoro-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-fluoro-2-methylquinoline
- 4-Chloro-8-fluoro-2-methylquinoline
- 4-Chloro-5-fluoro-2-phenylquinoline
Uniqueness
4-Chloro-5-fluoro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-7(11)10-8(12)3-2-4-9(10)13-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVYZSVUZFRSLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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